molecular formula C14H16F3N5 B15114427 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole

2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole

Cat. No.: B15114427
M. Wt: 311.31 g/mol
InChI Key: IQOUVUAHOWNTSZ-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a triazolopyridazine core makes this compound particularly interesting for researchers due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar compounds to 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole include other triazolopyridazine derivatives, such as ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate and 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline . These compounds share similar structural features but differ in their substituents and specific biological activities. The presence of the octahydro-1H-isoindole moiety in the title compound adds to its uniqueness, potentially enhancing its biological activity and making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H16F3N5

Molecular Weight

311.31 g/mol

IUPAC Name

6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H16F3N5/c15-14(16,17)13-19-18-11-5-6-12(20-22(11)13)21-7-9-3-1-2-4-10(9)8-21/h5-6,9-10H,1-4,7-8H2

InChI Key

IQOUVUAHOWNTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC2C1)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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